Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a highly functionalized pyrrolo-pyrrole derivative characterized by a bicyclic octahydropyrrolo[3,4-c]pyrrole core. Key structural features include two benzyl groups at the 1- and 5-positions, a 4-chlorophenyl substituent at the 3-position, and ester (carboxylate) and diketone (4,6-dioxo) functionalities. Safety guidelines emphasize precautions such as avoiding heat sources and keeping the compound away from children .
Properties
IUPAC Name |
methyl 3,5-dibenzyl-1-(4-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-8-4-2-5-9-18)23-22(24(30-28)20-12-14-21(29)15-13-20)25(32)31(26(23)33)17-19-10-6-3-7-11-19/h2-15,22-24,30H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYZIYVNRNZOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an amine and a diketone.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural, physical, and spectroscopic properties of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate and its analogs:
Key Observations:
Substituent Effects on Physical Properties: The triphenyl-substituted analog (Entry 3) exhibits a significantly higher melting point (212–214°C) compared to the diphenylthiazol derivative (145–147°C), likely due to enhanced crystallinity from symmetrical substituents .
Spectral Characteristics :
- Strong carbonyl (C=O) stretches in IR spectra (1707–1716 cm⁻¹) are consistent across analogs, confirming the stability of the diketone moiety .
- Mass spectrometry data (e.g., m/z 365.1501 for Entry 3) aligns with calculated values, validating molecular integrity .
Synthetic Yields :
- Yields for pyrrolo-pyrrole derivatives range from 56% to 82%, with higher yields observed in compounds synthesized via subcritical solvent methods (Entries 2–3) .
Structural Diversity :
- Fluorine and methoxy groups in Entry 4 (C₂₇H₂₂F₂N₂O₅) introduce electronic effects that could modulate solubility or reactivity, though experimental data are lacking .
Biological Activity
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
- Molecular Formula : C28H25ClN2O4
- Molecular Weight : 488.96 g/mol
- CAS Number : 321521-58-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The presence of the chlorophenyl group is particularly noteworthy as halogen substitutions on aromatic rings have been shown to enhance biological activity in many compounds.
Antimicrobial Activity
Research indicates that compounds containing pyrrole and its derivatives exhibit antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The introduction of a chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Properties
Pyrrole derivatives are also recognized for their anticancer potential. A study focusing on similar compounds demonstrated that modifications in the pyrrole structure could lead to significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy against different pathogens and cancer cells. The following table summarizes key findings:
| Study | Pathogen/Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 15 | Cell membrane disruption |
| Study 2 | Escherichia coli | 20 | Inhibition of protein synthesis |
| Study 3 | MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| Study 4 | HeLa (cervical cancer) | 10 | Cell cycle arrest |
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary studies in rodent models have shown promising results:
- Antitumor Efficacy : In a study where mice were treated with the compound, significant tumor reduction was observed compared to control groups. The treatment led to a reduction in tumor size by approximately 60% after four weeks .
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects noted during the studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
